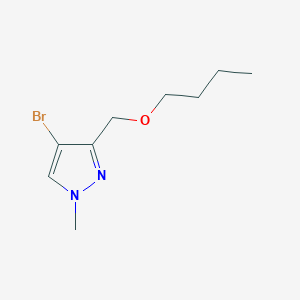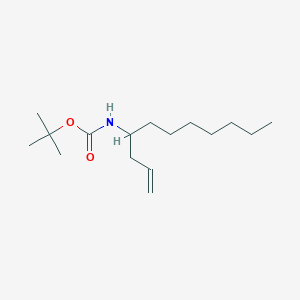
N-Boc-(+/-)-undec-1-en-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Boc-(+/-)-undec-1-en-4-amine” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the N-Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The Boc group can be removed using various methods. For instance, it can be removed using oxalyl chloride in methanol . This method allows the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Other methods include the use of solid Brønsted acid catalysts and a choline chloride/p-toluenesulfonic acid deep eutectic solvent .Applications De Recherche Scientifique
- The Boc group serves as a common amine-protecting group in peptide synthesis. Researchers use it to protect the amino terminus during solid-phase peptide assembly. By selectively removing the Boc group, they can access various peptide sequences for drug development .
- N-Boc deprotection methods have evolved to address environmental concerns. A recent study introduced an efficient and sustainable approach using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst. This method allows clean deprotection of diverse N-Boc derivatives, minimizing environmental impact .
- Researchers have explored ultrasound irradiation for N-Boc protection. Under mild conditions and room temperature, this green and simple approach achieves selective N-Boc protection with excellent yields. The absence of auxiliary substances and the use of an easily available reagent make it attractive for practical applications .
- Another eco-friendly route involves almost quantitative BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This catalyst- and solvent-free method operates under mild reaction conditions, providing a practical alternative for large-scale synthesis .
Peptide Synthesis and Drug Development
Green Chemistry and Sustainable Synthesis
Ultrasound-Assisted N-Boc Protection
Chemoselective BOC Protection
Mécanisme D'action
Target of Action
N-Boc-(+/-)-undec-1-en-4-amine is a type of Boc-protected amine . The primary targets of this compound are amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides . The Boc group serves as a protective group for these amines during synthetic organic transformations .
Mode of Action
The compound works by protecting amines as less reactive carbamates in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This compound is stable towards most nucleophiles and bases , making it an effective protective group during various chemical reactions.
Biochemical Pathways
The primary biochemical pathway involved in the action of N-Boc-(+/-)-undec-1-en-4-amine is the protection and deprotection of amines. This process is crucial in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The compound’s action affects the reactivity of amines, influencing subsequent reactions and downstream effects in these pathways.
Pharmacokinetics
The pharmacokinetics of N-Boc-(+/-)-undec-1-en-4-amine, like other Boc-protected amines, involves its stability towards various chemical conditions. It is stable towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation . The boc group can be removed under acidic conditions , which is an important aspect of its bioavailability in chemical reactions.
Result of Action
The result of the action of N-Boc-(+/-)-undec-1-en-4-amine is the protection of amines, rendering them less reactive and thus preventing unwanted reactions during synthetic transformations . After the necessary reactions have taken place, the Boc group can be removed, restoring the reactivity of the amine .
Action Environment
The action of N-Boc-(+/-)-undec-1-en-4-amine is influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH and temperature of the environment . Furthermore, the presence of certain reagents can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in synthetic organic chemistry.
Safety and Hazards
The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The development of more efficient and sustainable methods for the protection and deprotection of the Boc group is an active area of research . For instance, the use of oxalyl chloride in methanol has been reported as a mild method for the selective deprotection of the N-Boc group . Similarly, the use of solid Brønsted acid catalysts and a choline chloride/p-toluenesulfonic acid deep eutectic solvent have been explored for the same purpose. These methods offer advantages in terms of greening, simplicity, and short reaction times, making them useful alternatives to standard methods .
Propriétés
IUPAC Name |
tert-butyl N-undec-1-en-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-6-8-9-10-11-13-14(12-7-2)17-15(18)19-16(3,4)5/h7,14H,2,6,8-13H2,1,3-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETLMQFYQMEDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-undec-1-en-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)
![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)
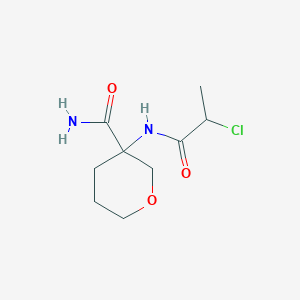
![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)
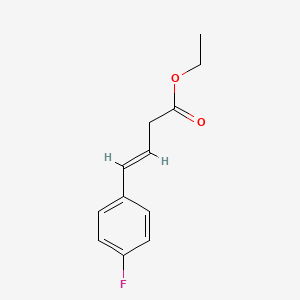
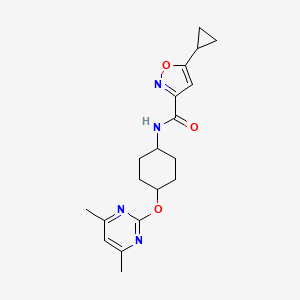
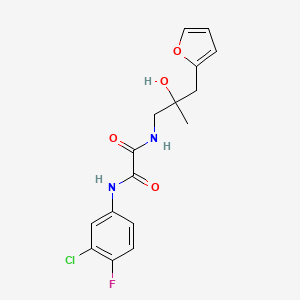
![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)
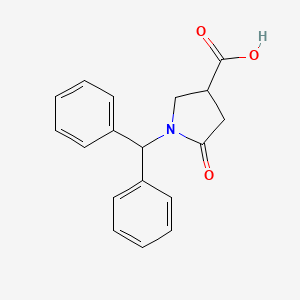
![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)
